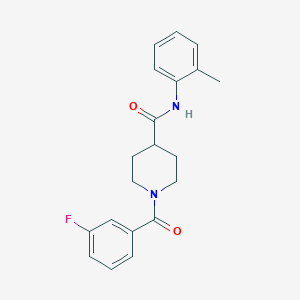![molecular formula C13H14N8OS2 B4721708 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4721708.png)
6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
The compound “6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been shown to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is believed to contribute to their diverse biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to provide low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was a yellow solid with a melting point of 189–191°C . Its IR, NMR, and mass spectra were also provided .Scientific Research Applications
Drug Discovery Platform
The compound is part of the ChEMBL database, a manually curated, high-quality, large-scale, open, FAIR and Global Core Biodata Resource of bioactive molecules with drug-like properties . This database is used by scientists in academia, not-for-profit institutes, charities, biotech companies, and large global organizations to access large amounts of high-quality, curated data on bioactive molecules from the medicinal chemistry literature .
Urease Inhibitor
The compound has been evaluated in vitro for its urease inhibitor activities . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The inhibition of this enzyme is an efficient way for the treatment of infections caused by Helicobacter pylori .
Antifungal Activities
Some derivatives of the compound have shown good antifungal activities . Especially, certain compounds showed higher bioactivities against Phytophthora infestans .
Antibacterial Activities
The compound has also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant activity .
Mechanism of Action
The mechanism of action of thiadiazole derivatives is often related to their ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . For example, some thiadiazole derivatives have been shown to inhibit the urease enzyme, which is essential for the survival of Helicobacter pylori .
Future Directions
properties
IUPAC Name |
6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8OS2/c1-22-8-4-2-7(3-5-8)16-12-18-9(17-10(14)19-12)6-23-13-21-20-11(15)24-13/h2-5H,6H2,1H3,(H2,15,20)(H3,14,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVWAFSMXRBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4721625.png)

![8,9-dimethyl-2-(2-methylphenyl)-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4721638.png)
![methyl 2-{5-[(4-ethylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4721640.png)
![(3-methoxyphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B4721646.png)
![N-benzyl-2-[2-(3-ethoxyphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4721654.png)
![4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4721660.png)
![1-(3-chlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4721664.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4721668.png)
![ethyl 2-[({[4-(2-furyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4721670.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4721671.png)


